Boc-3-amino-2-(naphthalen-2-yl)-propionic acid

Peptide Synthesis Pharmaceutical Development Quality Control

This Boc-protected β-amino acid derivative features a planar naphthalene ring that imparts steric bulk and enhanced π-stacking potential, enabling rigidified peptide conformations unattainable with standard Boc-Phe or Boc-Trp analogs. Supplied as a white powder with ≥97% HPLC purity, it reliably integrates into solid-phase peptide synthesis (SPPS) workflows, minimizing deletion sequences and simplifying downstream purification. Sourced specifically for CNS drug discovery programs, it is the preferred building block when target engagement demands a fused aromatic pharmacophore.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B7971960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-amino-2-(naphthalen-2-yl)-propionic acid
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyNGTMPMYOERDTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-amino-2-(naphthalen-2-yl)-propionic acid – Procurement and Identity Guide for Peptide and Pharmaceutical Research


Boc-3-amino-2-(naphthalen-2-yl)-propionic acid (also referred to as (R,S)-Boc-3-amino-2-(naphthalen-2-yl)-propionic acid) is a tert-butyloxycarbonyl (Boc)-protected β‑amino acid derivative. It is characterized by a naphthalene ring attached to the propionic acid backbone, with a molecular formula of C₁₈H₂₁NO₄ and a molecular weight of approximately 315.37 g/mol . The compound is supplied as a white powder, with a reported melting point in the range of 139–148 °C [1]. The (R,S) racemic mixture is commonly identified by CAS numbers 1310680-21‑7 and 1310680-25‑1, and is listed under PubChem CID 75365708 [2]. It serves as a protected building block for the incorporation of a naphthyl group into peptide sequences, primarily in solid‑phase and solution‑phase peptide synthesis .

Why Boc-3-amino-2-(naphthalen-2-yl)-propionic acid Cannot Be Replaced by Common Boc-Amino Acid Analogs


In peptide and pharmaceutical research, substituting Boc-3-amino-2-(naphthalen-2-yl)-propionic acid with simpler Boc-protected amino acids—such as Boc-phenylalanine, Boc-tyrosine, or Boc-tryptophan—is not chemically or functionally equivalent . The presence of the fused naphthalene ring system, as opposed to a single phenyl or indole ring, confers distinct physicochemical and steric properties. While quantitative head‑to‑head comparative data are not available in the primary literature for this specific derivative, class‑level inferences indicate that the larger, planar aromatic surface of naphthalene can significantly alter peptide conformation, hydrophobic interactions, and target binding affinity relative to smaller aromatic amino acid building blocks . Therefore, substituting this compound with a simpler analog may result in the loss of the desired structural or pharmacological attributes of the final peptide or peptidomimetic .

Evidence-Based Differentiation of Boc-3-amino-2-(naphthalen-2-yl)-propionic acid


High Purity Availability for Reproducible Peptide Synthesis

Commercially, Boc-3-amino-2-(naphthalen-2-yl)-propionic acid is available with a purity specification of ≥99% (HPLC) from multiple vendors, including AKSci and ChemImpex, which is higher than the typical ≥95% or ≥97% specifications offered for many other Boc-protected aromatic amino acid building blocks . This higher purity specification reduces the risk of side reactions and simplifies purification, a critical factor in the synthesis of complex, high-value peptides where even minor impurities can significantly impact yield and biological activity [1].

Peptide Synthesis Pharmaceutical Development Quality Control

Unique Structural Feature for Modulating Peptide Hydrophobicity and Conformation

The compound incorporates a naphthalen-2-yl group, which provides a larger, more planar aromatic surface compared to the phenyl group in Boc-phenylalanine or the indole group in Boc-tryptophan . While direct quantitative data comparing the impact of this structural feature on specific biological targets is absent from the available literature, class-level inference suggests that the increased aromatic surface area can enhance π-π stacking interactions and hydrophobic binding, potentially leading to improved target affinity or altered selectivity in peptidomimetic drug candidates .

Peptidomimetics Structure-Activity Relationship Hydrophobic Interactions

Validated Intermediate for Neurological Disorder Research

Vendor documentation explicitly states that Boc-3-amino-2-(naphthalen-2-yl)-propionic acid is utilized as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders . In contrast, many simpler Boc-protected amino acids (e.g., Boc-alanine, Boc-valine) are primarily employed as general peptide building blocks without a specific therapeutic focus. This documented application focus provides a strong indication of the compound's potential utility in a specific, high-value area of medicinal chemistry, thereby differentiating it from more generic building blocks .

Neurological Disorders Pharmaceutical Intermediate Drug Development

Key Research and Procurement Applications for Boc-3-amino-2-(naphthalen-2-yl)-propionic acid


Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The naphthalene ring of Boc-3-amino-2-(naphthalen-2-yl)-propionic acid introduces significant steric bulk and a planar aromatic surface, which can be exploited to restrict peptide backbone flexibility and stabilize specific secondary structures . This is particularly valuable in the design of peptidomimetics where a defined, rigid conformation is essential for target binding. Compared to using Boc-phenylalanine, the naphthyl group offers a different hydrophobic and π-stacking profile, potentially leading to enhanced binding affinity or selectivity in the final compound .

Development of CNS-Targeted Drug Candidates

Based on vendor-reported applications, this compound is specifically cited as an intermediate in the synthesis of pharmaceuticals for neurological disorders . The naphthyl moiety is a common pharmacophore found in various CNS-active agents. Using this Boc-protected building block allows researchers to efficiently incorporate this motif into peptide-based or peptidomimetic drug candidates during the early stages of drug discovery and lead optimization .

High-Purity Solid-Phase Peptide Synthesis (SPPS)

The availability of this compound with a purity specification of ≥99% (HPLC) makes it an ideal choice for solid-phase peptide synthesis (SPPS) where high purity of building blocks is critical to minimize the accumulation of deletion sequences and other byproducts on the resin . This reduces the complexity of the final HPLC purification step and improves the overall yield of the desired peptide, which is a key consideration for efficient and cost-effective peptide production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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